2,4-Dimethylbenzonitrile

Descripción

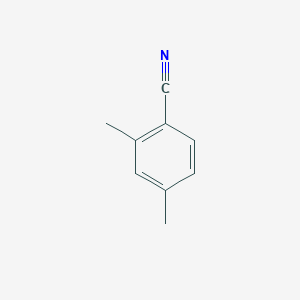

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZDTHTXOUOSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40176197 | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21789-36-6 | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21789-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021789366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYLBENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y98DL78H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2,4 Dimethylbenzonitrile

Established Synthetic Routes to 2,4-Dimethylbenzonitrile

The traditional and most commonly employed methods for the synthesis of this compound include the cyanation of halogenated xylenes, dehydration of amides and oximes, and various aromatic ring functionalization techniques.

Cyanation of Halogenated Xylenes

The displacement of a halogen atom from a 2,4-dimethyl-substituted benzene (B151609) ring with a cyanide group is a direct and widely used approach. This transformation can be effectively mediated by copper or palladium catalysts.

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles. organic-chemistry.org It involves the reaction of an aryl halide with copper(I) cyanide, often in a polar, high-boiling solvent like DMF, nitrobenzene, or pyridine (B92270) at elevated temperatures. organic-chemistry.orgresearchgate.net For the synthesis of this compound, this involves heating 2,4-dimethylbromobenzene with copper(I) cyanide. researchgate.net A specific example demonstrated the reaction of 2,4-dimethylbromobenzene with copper cyanide in DMF at 160°C for 3 hours, yielding this compound in high purity after purification. researchgate.net

Table 1: Copper Cyanide Mediated Synthesis of this compound

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|

Recent advancements have focused on developing milder and more efficient copper-catalyzed cyanation methods. These newer protocols often use catalytic amounts of a copper source, along with additives, to facilitate the reaction under less harsh conditions and to simplify product purification. organic-chemistry.org

Palladium-catalyzed cyanation reactions have emerged as a powerful alternative to traditional copper-mediated methods, offering milder reaction conditions and broader functional group tolerance. nih.govrsc.org These reactions typically involve the cross-coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a ligand. rsc.org

Various palladium catalysts and cyanide sources have been explored for this transformation. Common cyanide sources include zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone (B3395972) cyanohydrin. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The choice of ligand is also crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. researchgate.net

A notable development is the use of heterogeneous palladium catalysts, such as palladium on carbon (Pd/C), which simplifies catalyst removal and product purification. organic-chemistry.org For instance, a practical method for the cyanation of aryl halides using Pd/C has been developed, demonstrating efficient conversion of various aryl bromides and activated aryl chlorides. organic-chemistry.org

Dehydration of Amides and Oximes

Another established route to this compound involves the dehydration of the corresponding amide, 2,4-dimethylbenzamide (B3178721), or the corresponding aldoxime, 2,4-dimethylbenzaldoxime.

The dehydration of 2,4-dimethylbenzamide can be achieved using various dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphoryl chloride (POCl₃). This method is particularly useful in laboratory settings.

Similarly, the dehydration of 2,4-dimethylbenzaldoxime, which can be prepared from 2,4-dimethylbenzaldehyde, also yields this compound. This reaction is typically carried out using a dehydrating agent in a suitable solvent.

Aromatic Ring Functionalization Methods

Direct functionalization of the 2,4-dimethylbenzene (m-xylene) ring to introduce a cyano group is a less common but viable pathway. One such approach is the catalytic vapor-phase ammoxidation of 2,4-dimethyltoluene, which is more suited for industrial-scale production. This process involves the reaction of 2,4-dimethyltoluene with ammonia (B1221849) and oxygen over a heterogeneous catalyst, typically based on vanadium oxide, at high temperatures.

Novel and Emerging Synthetic Strategies

Research into the synthesis of aryl nitriles continues to produce innovative methods. One emerging strategy involves a one-pot, double Michael addition/intramolecular aldol (B89426) reaction/decarboxylation sequence. For example, the reaction of 1-(4-chlorophenyl)buta-2,3-dien-1-one (B8250224) with cyanoacetate (B8463686) in the presence of potassium carbonate in acetone led to the formation of a polysubstituted benzonitrile (B105546) derivative, 3-(4-chlorobenzoyl)-6-(4-chlorophenyl)-2,4-dimethylbenzonitrile, in good yield. nih.gov This highlights the potential for constructing complex benzonitrile structures through multi-component reactions.

Another novel approach involves the cyanation of arenediazonium salts. For instance, arenediazonium tetrafluoroborates have been successfully cyanated using 2-(piperidin-1-yl)acetonitrile as the cyanide source in the presence of a palladium catalyst. thieme-connect.com This method has been shown to be effective for a range of substituted aryl diazonium salts.

Furthermore, new catalytic systems are continuously being developed to improve the efficiency and environmental friendliness of cyanation reactions. This includes the exploration of ligand-free palladium-catalyzed cyanations and the use of non-toxic cyanide sources like potassium ferrocyanide. organic-chemistry.org

An in-depth analysis of the synthetic approaches for producing this compound reveals a variety of methodologies, ranging from large-scale industrial processes to modern, sustainable laboratory techniques. These pathways are continually being optimized to improve efficiency, selectivity, and environmental compatibility.

1 Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic nitriles to minimize environmental impact and enhance safety. These approaches focus on using less toxic reagents, developing solvent-free or aqueous reaction systems, and employing energy-efficient methods like photocatalysis.

One significant green advancement is the substitution of highly toxic cyanide salts, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with safer alternatives in cyanation reactions. Non-toxic cyanide sources like zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are now commonly used in metal-catalyzed reactions to synthesize benzonitriles from aryl halides. This change significantly reduces the toxicity profile and waste disposal challenges associated with traditional methods.

Photocatalytic cyanation represents another frontier in green synthesis. Research has demonstrated the potential of visible-light-driven reactions using ruthenium (Ru) or iridium (Ir) complexes, which can facilitate the synthesis at room temperature. This method offers a low-energy alternative to traditional thermally-driven processes. A notable case study highlighted a 92% yield of this compound using a TiO₂-coated microreactor under UV irradiation, showcasing a promising green application for its production.

Furthermore, the development of water-soluble catalysts and the use of water as a reaction medium are key areas of green chemistry research. Homogeneous olefin metathesis in water, for instance, has been achieved using specialized water-soluble Ru-alkylidene complexes, indicating a broader trend towards aqueous-phase synthesis that could be adapted for nitrile production. rsc.org

2 Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is central to the efficient synthesis of this compound, with various systems developed to maximize yield and selectivity. These systems are crucial for both industrial-scale production and laboratory synthesis.

Vapor-Phase Ammoxidation: The primary industrial method for producing this compound is the catalytic vapor-phase ammoxidation of 2,4-dimethyltoluene. This process is favored for its high throughput and efficiency. The reaction involves passing a gaseous mixture of 2,4-dimethyltoluene, ammonia (NH₃), and oxygen (O₂) over a heterogeneous catalyst at elevated temperatures. Vanadium oxide (V₂O₅) supported on titanium dioxide (TiO₂) is a commonly employed catalyst system for this transformation, achieving high conversion rates. wikipedia.org

Table 1: Typical Parameters for Catalytic Vapor-Phase Ammoxidation

| Parameter | Value/Range | Catalyst System |

| Temperature | 300–400°C | Vanadium oxide (V₂O₅) |

| Pressure | 1–3 atm | Titanium dioxide (TiO₂) support |

| Feed Ratio (NH₃:O₂) | 1:2–1:3 | |

| Conversion Rate | >90% |

This table presents typical process parameters for the industrial ammoxidation of 2,4-dimethyltoluene.

Transition Metal-Catalyzed Cyanation: For laboratory and fine chemical synthesis, the cyanation of aryl halides like 2,4-dimethylbromobenzene is a common route. Palladium (Pd) and nickel (Ni) complexes are effective catalysts for these coupling reactions. These methods often utilize less toxic cyanide sources such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). The choice of catalyst, ligand, and solvent is critical for optimizing the reaction. For instance, using a Pd/C catalyst with Zn(CN)₂ in a solvent like dimethylformamide (DMF) can lead to high yields. To enhance reactivity, particularly with less reactive aryl chlorides, phase-transfer catalysts such as tetrabutylammonium (B224687) bromide may be employed to facilitate ion exchange.

Table 2: Example of Metal-Catalyzed Cyanation of an Aryl Halide

| Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd/C | Zn(CN)₂ | DMF | 100 | 12 | 92 |

This table shows representative conditions for the palladium-catalyzed cyanation of 2,6-dimethylbromobenzene, a reaction analogous to the synthesis of this compound.

3 Flow Chemistry Applications in Benzonitrile Production

Flow chemistry, utilizing microreactors or continuous-flow systems, has emerged as a powerful tool for chemical synthesis, offering significant advantages in safety, efficiency, and scalability. nih.govrhhz.net The precise control over reaction parameters such as temperature, pressure, and residence time allows for rapid optimization, leading to higher yields and selectivity while minimizing reaction times. nih.gov

The synthesis of benzonitriles has been successfully adapted to flow chemistry protocols. For example, a catalyst-free method has been developed for preparing nitriles from carboxylic acids in continuous flow, using acetonitrile (B52724) as both the solvent and a reagent under high-temperature and high-pressure conditions. acs.org At 350 °C and 65 bar, benzoic acid can be converted to benzonitrile in just 25 minutes. acs.org Another approach involves the direct synthesis of nitriles from aldehydes via a Schmidt reaction in a continuous-flow microreactor, a method noted for its broad substrate scope and enhanced safety. rhhz.net

Specifically for this compound, recent innovations have demonstrated the effectiveness of flow chemistry. A pilot study reported a 92% yield using a TiO₂-coated microreactor under UV irradiation, which significantly reduces the reaction time to under an hour and improves the safety profile of the synthesis. These systems allow for the seamless integration of multiple reaction steps, creating a rapid and efficient route to the final product. unimi.it

Advanced Reaction Mechanisms and Selectivity Studies

Electrophilic Aromatic Substitution Reactions

Nitration of 2,4-Dimethylbenzonitrile and Related Isomers (e.g., 2,3- and 3,4-dimethylbenzonitrile)

The nitration of dimethylbenzonitriles is a nuanced process, heavily influenced by reaction conditions and the substitution pattern of the aromatic ring. The interplay between the electron-donating methyl groups and the electron-withdrawing nitrile group directs the regioselectivity of the reaction and allows for complex reaction pathways, including ipso-attack and subsequent rearrangements.

The kinetics of aromatic nitration can vary depending on the reactivity of the substrate. For highly reactive aromatic compounds, such as xylenes, the rate of reaction can be independent of the substrate concentration, indicating that the formation of the nitrating agent is the rate-determining step. vpscience.org In contrast, for less reactive substrates, the reaction is often first-order with respect to the aromatic compound.

In the case of 2,3- and 3,4-dimethylbenzonitrile, nitration in acetic anhydride similarly produces both nitro substitution products and diastereomeric adducts. cdnsciencepub.comresearchgate.net The major substitution products are typically those where the nitro group is directed to the positions activated by the methyl groups and not overly hindered. For this compound, the expected substitution products would be 3-nitro-, 5-nitro-, and 6-nitro-2,4-dimethylbenzonitrile, with the distribution depending on the precise reaction conditions.

| Product Name | Position of Nitration | Notes |

|---|---|---|

| 3-Nitro-2,4-dimethylbenzonitrile | C-3 | Position is ortho to the C-2 methyl and meta to the C-4 methyl group. |

| 5-Nitro-2,4-dimethylbenzonitrile | C-5 | Position is meta to the C-2 methyl and ortho to the C-4 methyl group. |

| 6-Nitro-2,4-dimethylbenzonitrile | C-6 | Position is ortho to the C-2 methyl group. |

A significant pathway in the nitration of substituted xylenes and their derivatives is the ipso-attack, where the electrophile (NO₂⁺) attacks a carbon atom already bearing a substituent, in this case, a methyl group. canterbury.ac.nz This leads to the formation of a resonance-stabilized cyclohexadienyl cation, also known as an arenium ion.

In the presence of acetic anhydride, this cation can be trapped by an acetate ion to form stable, neutral diene adducts. cdnsciencepub.com For example, the nitration of 3,4-dimethylbenzonitrile yields 2-cyano-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. cdnsciencepub.com

These adducts are key intermediates that can undergo rearomatization through various pathways:

Thermolysis: Heating these adducts can lead to the elimination of acetic acid and an apparent intramolecular 1,3-shift of the nitro group. For the adducts of both 2,3- and 3,4-dimethylbenzonitrile, thermolysis yields the corresponding 5-nitro-dimethylbenzonitrile as a major product. This suggests a rearrangement mechanism rather than a simple elimination-addition. cdnsciencepub.comresearchgate.net

Acid-Catalyzed Elimination: Under more strongly acidic conditions, the adducts can eliminate nitrous acid to form cyanodimethylphenyl acetates. cdnsciencepub.com

The 1,3-nitro shift is a notable rearrangement that does not proceed via two consecutive 1,2-shifts, as this would lead to different isomeric products than those observed. cdnsciencepub.com This highlights a complex mechanistic pathway for the formation of the final product distribution.

Halogenation Reactions (e.g., Bromination)

The halogenation of this compound can proceed through two primary pathways, depending on the reaction conditions: free-radical halogenation on the methyl side-chains or electrophilic aromatic substitution on the benzene (B151609) ring.

Free-radical halogenation typically occurs at the benzylic positions of alkyl-substituted aromatic compounds under UV light or in the presence of a radical initiator. wikipedia.org For this type of reaction, N-bromosuccinimide (NBS) is a common reagent used for the selective bromination of benzylic C-H bonds. chadsprep.com

The mechanism involves three main stages:

Initiation: A radical initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from one of the methyl groups of this compound. This forms a resonance-stabilized benzylic radical and HBr. The benzylic radical then reacts with a bromine source (like Br₂ generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain reaction. chadsprep.com

Termination: Radicals combine to end the chain reaction.

For this compound, two different benzylic radicals can be formed: one at the C-2 methyl group and one at the C-4 methyl group. This would lead to a mixture of 2-(bromomethyl)-4-methylbenzonitrile and 4-(bromomethyl)-2-methylbenzonitrile.

The regioselectivity of halogenation is dictated by the reaction pathway.

In Free Radical Halogenation: The selectivity is determined by the relative stability of the intermediate benzylic radicals. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary. Both possible benzylic radicals from this compound are primary, but their stability can be influenced by the electronic effects of the other substituents on the ring. Bromination is known to be highly selective for the most stable radical intermediate. masterorganicchemistry.com Therefore, the product distribution between 2-(bromomethyl)-4-methylbenzonitrile and 4-(bromomethyl)-2-methylbenzonitrile would depend on the subtle electronic influences on the stability of the respective benzylic radicals.

In Electrophilic Aromatic Halogenation: This reaction involves the substitution of a hydrogen atom on the aromatic ring with a halogen. The regioselectivity is governed by the directing effects of the substituents already present. libretexts.org In this compound, the substituents are:

Two Methyl Groups: Activating and *ortho-, para-**directing.

One Nitrile Group: Deactivating and *meta-**directing. youtube.com

The available positions for substitution are C-3, C-5, and C-6.

Position 3: ortho to the C-2 methyl, meta to the C-4 methyl, and ortho to the nitrile.

Position 5: meta to the C-2 methyl, ortho to the C-4 methyl, and meta to the nitrile.

Position 6: ortho to the C-2 methyl and para to the C-4 methyl.

Considering the powerful activating and directing effects of the two methyl groups, substitution is most likely to occur at position 5 or 6. The nitrile group deactivates the ring, particularly at the ortho and para positions relative to it, making substitution at position 5 (which is meta to the nitrile) favorable. Position 6 is strongly activated by both methyl groups. Therefore, a mixture of 5-halo- and 6-halo-2,4-dimethylbenzonitrile would be the expected outcome, with the precise ratio depending on steric hindrance and the specific halogenating agent used.

| Product Name | Reaction Type | Position of Halogenation |

|---|---|---|

| 2-(Bromomethyl)-4-methylbenzonitrile | Free Radical | Benzylic (C-2 methyl) |

| 4-(Bromomethyl)-2-methylbenzonitrile | Free Radical | Benzylic (C-4 methyl) |

| 5-Bromo-2,4-dimethylbenzonitrile | Electrophilic Aromatic | Aromatic Ring (C-5) |

| 6-Bromo-2,4-dimethylbenzonitrile | Electrophilic Aromatic | Aromatic Ring (C-6) |

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for modifying aromatic rings. Unlike electrophilic substitutions, SNAr reactions involve the attack of a nucleophile on an aromatic ring and the displacement of a leaving group. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. nih.govlibretexts.org

In the context of this compound, the nitrile (-CN) group itself is a moderately strong electron-withdrawing group. However, the two methyl (-CH3) groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. Therefore, for SNAr to occur on a this compound derivative, an additional strong EWG (such as a nitro group, -NO2) must be present on the ring, along with a suitable leaving group (typically a halogen).

Consider a hypothetical derivative, 5-halo-2,4-dimethyl-3-nitrobenzonitrile. In this molecule, the nitro group is ortho to the halogen leaving group, and the nitrile group is para. This positioning provides the necessary activation and resonance stabilization for the intermediate carbanion formed upon nucleophilic attack. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

General SNAr Reaction Scheme:

Aryl Halide + Nucleophile ⟶ Aryl-Nucleophile + Halide Ion

| Reactant (Example) | Nucleophile | Typical Conditions | Product (Example) |

| 5-Chloro-2,4-dimethyl-3-nitrobenzonitrile | Sodium methoxide (CH₃ONa) | Methanol, Room Temp. | 5-Methoxy-2,4-dimethyl-3-nitrobenzonitrile |

| 5-Fluoro-2,4-dimethyl-3-nitrobenzonitrile | Ammonia (B1221849) (NH₃) | DMSO, Heat | 5-Amino-2,4-dimethyl-3-nitrobenzonitrile |

| 5-Bromo-2,4-dimethyl-3-nitrobenzonitrile | Piperidine | Toluene (B28343), Reflux | 5-(Piperidin-1-yl)-2,4-dimethyl-3-nitrobenzonitrile |

The regioselectivity is dictated by the positions of the activating groups. Nucleophilic attack is strongly favored at the carbon bearing the leaving group when strong EWGs are in the ortho and/or para positions. libretexts.org

Modifications of the Nitrile Functionality

The nitrile group is a versatile functional group that can be converted into several other important moieties, primarily through hydrolysis and reduction.

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield either 2,4-dimethylbenzamide (B3178721) or 2,4-dimethylbenzoic acid. The reaction proceeds via the intermediate amide, and the final product can often be controlled by the reaction conditions.

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄ or HCl) and heat initially protonates the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by water. This forms the amide, which can then be further hydrolyzed to the carboxylic acid upon extended reaction time or with more vigorous conditions.

Base-Catalyzed Hydrolysis: Reaction with a strong base like sodium hydroxide, typically in an aqueous or alcoholic solution with heating, involves the attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to give the amide. Saponification of the amide under these conditions leads to the carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid.

Reaction Data for Hydrolysis:

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | H₂SO₄, H₂O, Heat (controlled) | 2,4-Dimethylbenzamide |

| This compound | NaOH, H₂O/Ethanol (B145695), Reflux; then H₃O⁺ | 2,4-Dimethylbenzoic acid |

Reduction to Amines

The reduction of the nitrile group provides a direct route to primary amines. The product of the reduction of this compound is (2,4-dimethylphenyl)methanamine. This transformation can be achieved using various reducing agents.

Catalytic Hydrogenation: This is a common industrial method where the nitrile is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). This method is effective for converting aromatic nitriles to benzylamines. ijaerd.org

Chemical Reduction: A variety of chemical reagents can reduce nitriles. Lithium aluminum hydride (LiAlH₄) is a powerful and common laboratory-scale reagent for this conversion. Another effective system is diisopropylaminoborane (BH₂N(iPr)₂) with a catalytic amount of lithium borohydride (LiBH₄), which can reduce aromatic nitriles in excellent yields. acs.orgnih.govorganic-chemistry.org For benzonitriles containing electron-donating groups, like this compound, the reaction may require heating to reflux in a solvent like tetrahydrofuran (THF) to achieve complete reduction. acs.orgnih.gov

Summary of Reduction Methods:

| Reagent/Catalyst | Solvent | Conditions | Yield |

|---|---|---|---|

| H₂ / Raney Nickel | Ethanol/Ammonia | High Pressure, Heat | Good to Excellent |

| LiAlH₄ | Diethyl ether or THF | Reflux, then H₂O quench | Excellent |

Metal-Catalyzed Coupling Reactions Involving this compound

For this compound to participate in metal-catalyzed cross-coupling reactions, it must first be functionalized with a leaving group, typically a halide (Br, I) or a triflate (OTf). These reactions are fundamental in constructing carbon-carbon bonds.

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com

A halogenated derivative, such as 5-bromo-2,4-dimethylbenzonitrile, can be coupled with an aryl or vinyl boronic acid. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.com

Example Suzuki-Miyaura Reaction:

| Aryl Halide | Boronic Acid | Catalyst | Base | Product |

|---|---|---|---|---|

| 5-Bromo-2,4-dimethylbenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Phenyl-2,4-dimethylbenzonitrile |

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. libretexts.orgyoutube.com

An aryl halide such as 5-iodo-2,4-dimethylbenzonitrile is an ideal substrate for this reaction. The reaction mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is more nucleophilic. youtube.com This acetylide then undergoes transmetalation to the palladium complex, followed by reductive elimination to afford the aryl-alkyne product. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. libretexts.org

Example Sonogashira Reaction:

| Aryl Halide | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Product |

|---|---|---|---|---|---|

| 5-Iodo-2,4-dimethylbenzonitrile | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | 5-(Phenylethynyl)-2,4-dimethylbenzonitrile |

Heck Cyanovinylation Reactions with Benzonitrile (B105546) Derivatives

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgbyjus.com A specific application of this reaction, cyanovinylation, involves the introduction of a cyano-substituted vinyl group onto an aromatic ring. In the context of benzonitrile derivatives, this process allows for the extension of the aromatic system with a reactive and versatile cyano-alkene moiety.

The reaction mechanism follows the general catalytic cycle of the Heck reaction, which involves a Pd(0)/Pd(II) cycle. wikipedia.orgbyjus.com The process is initiated by the oxidative addition of the aryl halide (a benzonitrile derivative in this case) to a Pd(0) complex. This is followed by the coordination and subsequent migratory insertion of the alkene into the aryl-palladium bond. The final steps involve a β-hydride elimination to form the vinylated product and reductive elimination to regenerate the active Pd(0) catalyst. byjus.com

The success of the Heck cyanovinylation reaction is highly dependent on several factors, including the choice of catalyst, ligands, base, and solvent. Electron-donating ligands, such as phosphines and N-heterocyclic carbenes (NHCs), can enhance the activity, selectivity, and stability of the palladium catalyst. mdpi.com The base is crucial for regenerating the Pd(0) catalyst in the final step of the catalytic cycle. libretexts.org

Selectivity in Heck reactions, particularly regioselectivity and stereoselectivity, is a critical aspect. The regioselectivity, which determines whether the aryl group adds to the α- or β-carbon of the alkene, is influenced by the electronic and steric nature of both the alkene and the aryl halide. nih.gov For monosubstituted alkenes, electron-withdrawing groups tend to favor the formation of the linear (β) isomer, while electron-donating groups can lead to mixtures of isomers. nih.gov The stereoselectivity of the Heck reaction typically favors the formation of the trans (E) isomer due to steric interactions in the transition state of the β-hydride elimination step. organic-chemistry.org

In the case of this compound, the two methyl groups on the aromatic ring are electron-donating. This electronic property can influence the reactivity of the aryl halide in the oxidative addition step and potentially affect the regioselectivity of the alkene insertion. The steric hindrance from the ortho-methyl group could also play a significant role in the approach of the alkene and the subsequent steps of the catalytic cycle.

Detailed research findings on the Heck cyanovinylation of various benzonitrile derivatives have elucidated the impact of substituents on reaction outcomes. The following table summarizes representative data from studies on related reactions, illustrating the influence of reaction conditions on yield and selectivity.

| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield (%) | Product(s) |

| 4-Bromobenzonitrile | Acrylonitrile | Pd(OAc)2 / PPh3 | Et3N | DMF | 85 | (E)-3-(4-cyanophenyl)acrylonitrile |

| 3-Iodobenzonitrile | Styrene | PdCl2(PPh3)2 | K2CO3 | Acetonitrile (B52724) | 92 | (E)-1-cyano-3-(2-phenylethenyl)benzene |

| 4-Chlorobenzonitrile | n-Butyl acrylate | Pd(dba)2 / PCy3 | NaOAc | DMA | 78 | (E)-Butyl 3-(4-cyanophenyl)acrylate |

| 2-Bromo-4-methylbenzonitrile | Methyl acrylate | Pd(OAc)2 / dppf | Cs2CO3 | Toluene | 88 | (E)-Methyl 3-(2-cyano-5-methylphenyl)acrylate |

Note: This table is a representative compilation based on typical Heck reaction outcomes and is intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

The data indicates that high yields of the desired cyanovinylated products can be achieved under optimized conditions. The choice of the palladium precursor, ligand, base, and solvent all play a crucial role in the efficiency of the reaction. For instance, the use of bulky phosphine ligands like tricyclohexylphosphine (PCy3) can be beneficial for the activation of less reactive aryl chlorides. The selection of the base and solvent system is also critical for ensuring the solubility of the reactants and facilitating the regeneration of the active catalyst.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment of each atom in the molecule can be mapped.

The ¹H NMR spectrum of 2,4-Dimethylbenzonitrile provides precise information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The aromatic region displays signals for the three protons on the benzene (B151609) ring. The proton at position 6 (H-6), which is ortho to the nitrile group, appears as a doublet. The proton at position 5 (H-5), situated between a methyl group and H-6, is observed as a doublet of doublets. The proton at position 3 (H-3), adjacent to two methyl groups, typically appears as a singlet or a finely split signal.

In the aliphatic region, two distinct singlets are observed, corresponding to the two methyl groups at positions 2 and 4. The chemical shifts are influenced by their position relative to the electron-withdrawing nitrile group.

Table 1: ¹H NMR Spectral Data for this compound Data obtained from typical spectra in CDCl₃ solvent.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-6 | ~7.50 | Doublet (d) | 1H | ~7.8 |

| H-5 | ~7.15 | Doublet of Doublets (dd) | 1H | ~7.8, ~1.5 |

| H-3 | ~7.10 | Singlet (s) / Broad Singlet | 1H | - |

| C4-CH₃ | ~2.50 | Singlet (s) | 3H | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to each unique carbon atom.

The nitrile carbon (C≡N) appears in the characteristic downfield region for this functional group. The six aromatic carbons have distinct chemical shifts based on their substitution pattern. The carbons bearing the methyl groups (C-2, C-4) and the nitrile group (C-1) are quaternary and can be distinguished from the protonated carbons (C-3, C-5, C-6). The two methyl carbons appear in the upfield aliphatic region.

Table 2: ¹³C NMR Spectral Data for this compound Data obtained from typical spectra in CDCl₃ solvent.

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~118 |

| C-4 (Aromatic) | ~143 |

| C-2 (Aromatic) | ~141 |

| C-6 (Aromatic) | ~133 |

| C-5 (Aromatic) | ~131 |

| C-3 (Aromatic) | ~127 |

| C-1 (Aromatic) | ~112 |

| C4-CH₃ | ~21 |

While 1D NMR spectra provide foundational data, 2D NMR techniques are employed for definitive structural confirmation by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A homonuclear COSY experiment on this compound would show cross-peaks between adjacent aromatic protons, specifically between H-5 and H-6, confirming their connectivity. The absence of a COSY correlation for H-3 with other aromatic protons would support its assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting the signals for H-3, H-5, and H-6 to their respective carbon signals (C-3, C-5, and C-6) and the methyl proton signals to their corresponding methyl carbon signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

The IR and Raman spectra of this compound are dominated by features arising from the nitrile group and the substituted benzene ring. nih.gov

Nitrile (C≡N) Stretch: The most prominent and diagnostic feature is the intense, sharp absorption band for the C≡N stretching vibration. For aromatic nitriles, this band typically appears in the 2220-2240 cm⁻¹ range. spectroscopyonline.com Its high intensity in the IR spectrum is due to the large change in dipole moment during the vibration.

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring are observed as a group of bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: The C-H stretching modes of the two methyl groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: The benzene ring itself gives rise to several characteristic stretching vibrations, typically seen in the 1450-1610 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹) and are diagnostic of the 1,2,4-trisubstitution pattern of the ring.

Table 3: Key Vibrational Band Assignments for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Region | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Functional Group | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Functional Group | Medium | Strong |

| Nitrile (C≡N) Stretch | ~2230 | Functional Group | Strong, Sharp | Medium |

| Aromatic C=C Stretch | 1610, 1500 | Fingerprint | Medium - Strong | Strong |

The gas phase IR spectrum of this compound provides information about the molecule in an isolated state, free from intermolecular interactions. nist.gov The vapor phase spectrum generally shows sharper bands compared to the condensed phase (liquid) spectrum. The primary absorption frequencies, such as the prominent C≡N stretch around 2230 cm⁻¹, remain consistent. However, the fine structure of the absorption bands can be resolved, showing the rotational-vibrational transitions that are typically obscured in the liquid or solid state. This high-resolution data is valuable for computational modeling and detailed structural analysis. nist.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a pivotal technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic vibrational frequencies that correspond to its specific molecular structure.

The most prominent absorption band is associated with the nitrile (C≡N) functional group. This appears as a sharp, intense peak in the region of 2220-2240 cm⁻¹, a characteristic range for aromatic nitriles. The aromatic ring gives rise to several bands. The C-H stretching vibrations of the aromatic protons typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are observed as a series of peaks in the 1450-1600 cm⁻¹ region.

The presence of two methyl groups introduces aliphatic C-H stretching vibrations, which are found just below 3000 cm⁻¹. Additionally, C-H bending vibrations for the methyl groups and the aromatic ring are observed at lower wavenumbers, providing further structural confirmation. The gas-phase IR spectrum is available through the National Institute of Standards and Technology (NIST) WebBook. nist.gov

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Methyl (CH₃) |

| 2220 - 2240 | C≡N Stretch | Nitrile |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum for this compound displays a distinct pattern of ions that aids in its identification.

The molecular ion (M⁺•) peak is observed at an m/z of 131, which corresponds to the molecular weight of the compound (C₉H₉N). nist.govnih.gov This peak confirms the identity of the parent molecule. The most abundant peak in the spectrum, known as the base peak, appears at m/z 116. nih.gov This fragment is formed by the loss of a methyl radical (•CH₃) from the molecular ion. The loss of a stable radical is a common fragmentation pathway. Another significant peak is observed at m/z 130, corresponding to the loss of a single hydrogen atom ([M-H]⁺). nih.gov

Table 2: Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Identity | Relative Abundance |

|---|---|---|---|

| 131 | [C₉H₉N]⁺• | Molecular Ion | High |

| 130 | [C₉H₈N]⁺ | [M-H]⁺ | Moderate |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. fda.gov For this compound, HRMS can distinguish its exact mass from other compounds with the same nominal mass. The calculated monoisotopic mass of this compound (C₉H₉N) is 131.073499291 Da. nih.gov This precise measurement allows for the unambiguous confirmation of its chemical formula, a critical step in structural elucidation.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to establish parent-daughter ion relationships, providing detailed insight into molecular structure. nih.govsigmaaldrich.com While specific MS/MS library spectra for this compound are not widely published, a plausible fragmentation pathway can be proposed based on its known EI-MS behavior and general fragmentation rules.

In a hypothetical MS/MS experiment, the molecular ion at m/z 131 would be selected as the precursor ion. Collision-induced dissociation (CID) would then generate a series of product ions. A primary fragmentation step would be the loss of a methyl radical (15 Da) to form the abundant product ion at m/z 116. Further fragmentation of the m/z 116 ion could involve the loss of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for aromatic nitriles, which would lead to a product ion at m/z 89. This step-by-step analysis helps to piece together the molecule's structure.

X-ray Crystallography of this compound Derivatives

Single Crystal X-ray Diffraction for Solid-State Structures

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. aps.org Since this compound is often a liquid or low-melting solid at room temperature, this technique is more commonly applied to its stable, solid derivatives. sigmaaldrich.com

This method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides precise data on bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding or π-stacking. While this is a powerful technique for unambiguous structure determination, specific crystallographic data for derivatives of this compound are not available in the reviewed literature. mdpi.commdpi.com Should such studies be conducted, they would provide invaluable information on the solid-state conformation and packing of these molecules.

Conformational Analysis and Intermolecular Interactions

The physical and chemical properties of this compound in the condensed state are significantly influenced by its three-dimensional structure and the non-covalent forces acting between its molecules. A detailed understanding of its conformational preferences and intermolecular interactions is therefore crucial for predicting its behavior in various environments.

Conformational Analysis

The primary source of conformational flexibility in the this compound molecule arises from the internal rotation of the two methyl groups attached to the benzene ring. The rotation of the C(aryl)–C(methyl) single bonds is not entirely free but is hindered by a small energy barrier. This barrier originates from the repulsive and attractive forces between the C-H bonds of the methyl group and the π-system of the aromatic ring.

In methylated aromatic compounds, the methyl group can rotate around the single bond, leading to different spatial arrangements or conformations. During a full 360° rotation, it encounters conformations of varying energy. ias.ac.in The most stable (lowest energy) conformation typically occurs when the C-H bonds of the methyl group are staggered with respect to the plane of the benzene ring, minimizing steric repulsion. Conversely, the least stable (highest energy) conformation arises when one of the C-H bonds eclipses the plane of the ring. The energy difference between these stable and unstable forms constitutes the potential barrier to rotation. ias.ac.in

While specific experimental data on the rotational barriers for this compound are not extensively documented, values can be estimated from computational studies and data on analogous molecules such as toluene (B28343) and various xylenes. Density Functional Theory (DFT) is a common computational method used to calculate these energy barriers. researchgate.netbenthamdirect.com For methyl groups on a benzene ring, these barriers are typically very low, on the order of a few kilojoules per mole. This low energy barrier means that at room temperature, the methyl groups undergo rapid rotation, and the molecule can be considered to exist as an average of all possible rotamers.

| Molecule | Rotor Group | Typical Rotational Barrier (kJ/mol) | Method |

|---|---|---|---|

| Toluene | -CH₃ | ~0.6 | Experimental/Computational |

| p-Xylene | -CH₃ | ~0.01 | Experimental |

| This compound | -CH₃ (at C2 and C4) | 0.5 - 2.0 (Estimated) | Analogous Systems/DFT |

Intermolecular Interactions

The arrangement of this compound molecules in the solid state is dictated by a combination of intermolecular forces. These interactions determine the crystal packing, melting point, and solubility of the compound.

Van der Waals Forces: The dominant intermolecular interactions are London dispersion forces, a type of van der Waals force. These arise from temporary fluctuations in electron density and are significant due to the large surface area of the aromatic ring and methyl groups.

Dipole-Dipole Interactions: The nitrile group (–C≡N) possesses a strong dipole moment due to the high electronegativity of the nitrogen atom. This permanent dipole leads to electrostatic dipole-dipole interactions, which encourage a head-to-tail alignment of molecules in the crystal lattice to maximize attraction. nih.govugm.ac.id

π–π Stacking: Aromatic rings can interact through π–π stacking, where the electron-rich π-systems of adjacent benzene rings align. These interactions contribute to the cohesive energy of the crystal. In substituted benzenes, these can manifest as either face-to-face or offset stacking arrangements.

The interplay of these forces—the non-directional dispersion forces, directional dipole-dipole forces, and specific C–H···N hydrogen bonds—results in the final, most thermodynamically stable crystal structure. core.ac.uk

| Interaction Type | Description | Contributing Molecular Features |

|---|---|---|

| London Dispersion Forces | Weak, non-directional forces arising from temporary induced dipoles. | Aromatic ring, methyl groups |

| Dipole-Dipole Interactions | Directional electrostatic attraction between permanent dipoles. | Nitrile group (-C≡N) |

| Weak Hydrogen Bonds | Directional interaction between the nitrile nitrogen and C-H groups. | Nitrile nitrogen (acceptor), aromatic and methyl C-H (donors) |

| π–π Stacking | Attractive, non-covalent interactions between aromatic rings. | Benzene ring |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. q-chem.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between accuracy and computational cost. q-chem.com For 2,4-Dimethylbenzonitrile, DFT calculations are instrumental in predicting its geometry, spectroscopic properties, and electronic characteristics.

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy on the potential energy surface. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), the equilibrium geometry of this compound can be calculated. nih.gov This process yields precise information on bond lengths, bond angles, and dihedral angles.

Electronic structure analysis provides further details about the distribution of electrons within the molecule. A key output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and helps identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of negative potential around the nitrogen atom of the nitrile group due to its high electronegativity and lone pair of electrons, making it a likely site for electrophilic attack. The aromatic ring would exhibit a more complex potential surface, influenced by the methyl and nitrile substituents.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C≡N | 1.15 Å |

| Bond Length (Å) | C-CN | 1.45 Å |

| Bond Length (Å) | C-C (aromatic avg.) | 1.40 Å |

| Bond Angle (°) | C-C-C (aromatic avg.) | 120.0° |

| Bond Angle (°) | C-C≡N | 179.5° |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. readthedocs.io By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed and diagonalized to yield the vibrational frequencies and normal modes of the molecule. ethz.ch

For this compound, DFT calculations can predict its complete vibrational spectrum. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental data, such as that available in the NIST Chemistry WebBook. nist.govnist.gov This correlation allows for the unambiguous assignment of spectral bands to specific molecular motions, such as the characteristic C≡N nitrile stretch, C-H stretches of the methyl groups and aromatic ring, and various bending and deformation modes. nist.gov

| Frequency (cm⁻¹) | Mode Assignment | Symmetry |

|---|---|---|

| 3050-3100 | Aromatic C-H Stretch | A' |

| 2920-2980 | Methyl C-H Stretch | A', A'' |

| 2230 | C≡N Nitrile Stretch | A' |

| 1610 | Aromatic C=C Stretch | A' |

| 1500 | Aromatic C=C Stretch | A' |

| 820 | Aromatic C-H Out-of-plane Bend | A'' |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.compku.edu.cn The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

DFT calculations provide detailed information about the energies and spatial distributions of these orbitals for this compound. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. For this compound, the HOMO is expected to be a π-orbital localized on the electron-rich aromatic ring, while the LUMO is likely to be a π*-orbital with significant contributions from the nitrile group.

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. stanford.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with other molecules, such as solvents. stanford.edu

For this compound, MD simulations could be employed to understand its behavior in different environments. For instance, simulating the molecule in a box of water would reveal information about its hydration shell, the strength of hydrogen bonding between water and the nitrile group, and hydrophobic interactions involving the methyl groups and the aromatic ring. Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to measure its compactness. researchgate.net Such simulations provide insights into macroscopic properties like viscosity and diffusion coefficients, which are difficult to probe experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a physical property. nih.govyoutube.com QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new chemical entities, thereby reducing the need for extensive synthesis and testing. nih.govyoutube.com

A QSAR study involving this compound would typically start with a dataset of chemically similar compounds with known activities (e.g., herbicidal or antifungal activity). For each compound, a set of numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) would be calculated. researchgate.net Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. nih.gov

A hypothetical QSAR equation might look like: log(1/C) = a(logP) + b(LUMO) + c(MR) + d Where log(1/C) is the biological activity, logP is a measure of hydrophobicity, LUMO represents electronic properties, MR is the molar refractivity (a steric descriptor), and a, b, c, d are coefficients determined by the regression analysis. Such a model could then be used to predict the activity of other, untested dimethylbenzonitrile derivatives.

Prediction of Reactivity and Selectivity using Computational Methods

Computational methods are invaluable for predicting the reactivity of a molecule and the selectivity of its reactions. Based on the electronic structure obtained from DFT calculations, various reactivity descriptors can be calculated to identify the most probable sites for chemical attack.

One common approach is to analyze the molecular electrostatic potential (MEP), as mentioned earlier. The most negative potential region (typically around the nitrile nitrogen in this compound) indicates the most likely site for an electrophile to attack. Conversely, regions of positive potential are susceptible to nucleophilic attack.

Another powerful tool is the use of Fukui functions, which are derived from FMO theory. jmaterenvironsci.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the quantitative prediction of the most reactive sites for nucleophilic attack (where an electron is accepted into the LUMO) and electrophilic attack (where an electron is donated from the HOMO). researchgate.net For this compound, these calculations could precisely map the regioselectivity of reactions such as electrophilic aromatic substitution, predicting whether an incoming electrophile would preferentially add to the positions ortho, meta, or para to the existing substituents.

Applications of 2,4 Dimethylbenzonitrile in Advanced Organic Synthesis

Role as a Synthetic Intermediate

As a building block in organic synthesis, 2,4-dimethylbenzonitrile offers a reactive nitrile group and a stable aromatic core, allowing for a wide range of chemical transformations. cymitquimica.cominnospk.com The nitrile group can undergo reactions such as hydrolysis to form carboxylic acids, reduction to amines, or addition reactions with nucleophiles. vulcanchem.com These transformations are fundamental in constructing more complex molecular architectures.

Precursor in the Synthesis of Pharmaceutical Compounds

This compound serves as a key starting material in the synthesis of various pharmaceutical compounds and active pharmaceutical ingredients (APIs). cymitquimica.com Its derivatives are investigated for a range of therapeutic applications. For instance, derivatives of this compound have been studied for their potential antimicrobial properties.

The compound is a precursor for creating more complex, biologically active molecules. The synthesis of nitrogen-containing heterocycles, which are common scaffolds in many drugs, often utilizes benzonitrile (B105546) derivatives. amazonaws.comresearchgate.net While specific, publicly detailed pathways for major commercial drugs are often proprietary, the utility of dimethylbenzonitrile isomers is well-established in medicinal chemistry. For example, the related isomer, 3,5-dimethylbenzonitrile, is a core component in the structure of the HIV non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine. d-nb.info Another isomer, 4-Iodo-3,5-dimethyl benzonitrile, is used in the synthesis of Eluxadoline, a medication used to treat irritable bowel syndrome. homesunshinepharma.com These examples highlight the role of the dimethylbenzonitrile scaffold in developing complex pharmaceutical agents.

Table 1: Examples of Pharmaceutical Intermediates Derived from Dimethylbenzonitrile Isomers

| Intermediate Compound | Base Isomer | Therapeutic Application Area |

|---|---|---|

| 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | 3,5-Dimethylbenzonitrile | HIV Treatment (Precursor to Etravirine) d-nb.info |

| 4-Iodo-3,5-dimethyl benzonitrile | 3,5-Dimethylbenzonitrile | Irritable Bowel Syndrome Treatment (Intermediate for Eluxadoline) homesunshinepharma.com |

| 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]pyrimidin-4-yl]oxy]-3,5-dimethylbenzonitrile | 3,5-Dimethylbenzonitrile | Kinase Inhibition (Research) |

Building Block for Agrochemicals

In the agrochemical industry, this compound and its isomers are employed as intermediates for the production of pesticides, herbicides, and other crop protection agents. cymitquimica.comlookchem.com The structural features of these compounds can be leveraged to enhance the efficacy and safety of agricultural products. vulcanchem.commyskinrecipes.com The nitrile functionality is a versatile anchor point for building the complex molecular structures required for potent agrochemicals. vulcanchem.com While specific commercial pathways are often proprietary, the general use of dimethylbenzonitriles as building blocks in this sector is well-documented. guidechem.com For example, related benzonitrile derivatives are used in the synthesis of various herbicides and insecticides. rsc.org

Intermediate in Dye and Pigment Production

Dimethylbenzonitrile isomers serve as starting materials in the manufacturing of certain dyes and pigments. guidechem.com The chemical properties of these intermediates allow for the creation of a diverse palette of colorants used across various industries. lookchem.com Although specific examples for the 2,4-isomer are not widely detailed in public literature, the general class of benzonitriles is known to be used in synthesizing azo dyes and other pigments. guidechem.com

Derivatization for Material Science Applications

The applications of this compound extend into material science, where its derivatives are used to create functional materials. Research has shown that benzonitrile compounds can be incorporated into polymers to create materials with specific, tailored properties for applications in electronics or specialized coatings. myskinrecipes.com The reactivity of the nitrile group and the stability of the aromatic ring make it a suitable building block for high-performance materials.

Advanced Reagents and Solvents in Specialized Reactions

While primarily used as a synthetic intermediate, this compound can participate in specialized chemical reactions. In photochemical studies, this compound, when irradiated in 2,2,2-trifluoroethanol (B45653) (TFE), forms addition products, specifically 6-cyano-X,Y-dimethylbicyclo[3.1.0]hex-3-en-2-yl 2,2,2,-trifluoroethyl ethers. acs.org This reactivity highlights its role in forming complex bicyclic systems under specific photochemical conditions. acs.org Furthermore, the nitrile group can be activated by transition metals, enabling its use in cyanofunctionalization and cross-coupling reactions, which are advanced methods for constructing complex molecules. rsc.org

Biological and Biomedical Research Involving 2,4 Dimethylbenzonitrile Derivatives

Antitumor Activity of 2,4-Dimethylbenzonitrile Isomers and Analogs

An isomer of this compound, 2,4-dimethylphenylacetonitrile (B1329880), has demonstrated notable antitumor properties. biosynth.com Research into this and related compounds has provided insights into their potential as anticancer agents.

In Vivo and In Vitro Studies

Studies have shown that 2,4-dimethylphenylacetonitrile exhibits potent antitumor activity in both laboratory (in vitro) and living organism (in vivo) settings. biosynth.com While detailed specifics of these studies are proprietary, the consistent observation of antitumor effects across different experimental models underscores the potential of this compound. biosynth.comwaocp.orgoncotarget.com In vitro assays, which involve testing substances on isolated cells, have been crucial in identifying the direct cytotoxic effects of these compounds on cancer cells. researchgate.net Subsequent in vivo studies, often utilizing animal models, have helped to confirm these initial findings and provide a more comprehensive understanding of the compound's behavior in a complex biological system. waocp.orgnih.gov

Mechanisms of Action

The antitumor effects of 2,4-dimethylphenylacetonitrile are attributed to specific biochemical interactions. One of the key mechanisms identified is the inhibition of noradrenaline synthesis. biosynth.com Noradrenaline, also known as norepinephrine, is a neurotransmitter and hormone that can influence tumor growth and proliferation. wikipedia.orgcvpharmacology.com By inhibiting its synthesis, 2,4-dimethylphenylacetonitrile may disrupt signaling pathways that are essential for tumor development. biosynth.comcuni.cz

Another identified mechanism is the reduction of respiratory control in lung fibroblasts. biosynth.com This suggests that the compound may interfere with the energy metabolism of cancer cells, potentially leading to their death. The process of cellular respiration is fundamental for cell survival, and its disruption is a known strategy in cancer therapy.

Development of Novel Biologically Active Compounds

The chemical scaffold of this compound has served as a starting point for the design and synthesis of a variety of new compounds with potential therapeutic value.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) Derived from Benzonitriles

Derivatives of benzonitrile (B105546), including those with structural similarities to this compound, have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). scholarsresearchlibrary.comscholarsresearchlibrary.com NNRTIs are a critical class of antiretroviral drugs used in the treatment of HIV-1. nih.gov They work by binding to a non-essential (allosteric) site on the reverse transcriptase enzyme, which is crucial for the replication of the virus. scholarsresearchlibrary.com Docking studies on 2-Amino-6-arylsulfonylbenzonitrile derivatives have been performed to understand their interaction with the HIV-1 reverse transcriptase. scholarsresearchlibrary.comscholarsresearchlibrary.com These computational studies help in predicting the binding affinity and orientation of the inhibitor within the enzyme's binding pocket. researchgate.net Research in this area has led to the development of potent NNRTIs, with some showing activity against drug-resistant strains of HIV-1. acs.org

Progesterone (B1679170) Receptor Antagonists

A notable derivative, 4-[3-cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile (PF-02413873), has been identified as a selective and competitive progesterone receptor (PR) antagonist. nih.govresearchgate.net Progesterone receptor modulators are being actively researched for treating gynecological conditions like endometriosis. nih.gov In vitro studies have confirmed that PF-02413873 can block progesterone from binding to its receptor and prevent the receptor's translocation into the nucleus. nih.govmedchemexpress.com This compound has shown efficacy in reducing endometrial thickness in both animal models and human clinical trials, demonstrating its potential as a therapeutic agent. nih.govresearchgate.netnih.gov

Design and Synthesis of Other Pharmacologically Relevant Derivatives

The versatility of the this compound structure has facilitated the synthesis of other derivatives with potential pharmacological applications. researchgate.netresearchgate.net For instance, it can be used as a building block in the creation of more complex molecules with antimicrobial properties. The nitrile group within the molecule is a key functional group that allows for a variety of chemical transformations, leading to a diverse range of products. The synthesis of compounds like etravirine, an NNRTI, involves intermediates derived from substituted benzonitriles. google.com Furthermore, derivatives have been explored in the development of bone-targeting agents and other novel chemical entities for research purposes. evitachem.comnih.gov

Molecular Docking and Receptor Binding Studies

Molecular docking simulations have been instrumental in elucidating the binding modes of this compound derivatives with their respective biological targets. These computational studies provide valuable insights into the intermolecular interactions that govern the affinity and specificity of these compounds.

Antiviral Research (HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors - NNRTIs):

A significant body of research has focused on diarylpyrimidine (DAPY) and similar derivatives incorporating the this compound moiety as potent NNRTIs of the Human Immunodeficiency Virus-1 (HIV-1). nih.govmdpi.com Molecular docking studies have consistently shown that these derivatives adopt a characteristic "horseshoe" or "U-shaped" conformation within the NNRTI binding pocket (NNIBP) of the reverse transcriptase (RT) enzyme. mdpi.comrhhz.net

Key interactions observed in docking studies include:

Hydrogen Bonding: The pyrimidine (B1678525) core often forms hydrogen bonds with the main chain or side chain atoms of key amino acid residues in the NNIBP, such as Lys101 and Lys103. mdpi.com For instance, the nitrogen atom of a thienopyrimidine group can form a hydrogen bond with Lys101 through a bridging water molecule. mdpi.com

Hydrophobic Interactions: The dimethylphenyl group and other aromatic portions of the derivatives engage in hydrophobic interactions with a number of residues, including Trp229, Pro236, Tyr181, and Tyr188, which contributes to the stable binding of the inhibitor. mdpi.com

Pi-Pi Stacking: Aromatic rings in the derivatives can form pi-pi stacking interactions with the aromatic side chains of residues like Tyr188 and Trp229, further anchoring the inhibitor in the binding pocket.

In one study, a novel series of diarylpyrimidine derivatives were designed to occupy both the classic NNIBP and a newly identified "NNRTI Adjacent" binding site. nih.gov Molecular modeling of these compounds provided insights into their enhanced potency against wild-type and mutant HIV-1 strains. nih.gov Another study on benzo nih.govmdpi.comthieno[2,3-d]pyrimidine derivatives showed that the lead compound, 16b, adopted a horseshoe conformation within the NNIBP, consistent with other DAPY derivatives. rhhz.net

Interactive Data Table: Molecular Docking Insights of this compound Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Diarylpyrimidines | HIV-1 RT | Lys101, Lys103, Trp229, Pro236, Tyr181, Tyr188 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Thienopyrimidines | HIV-1 RT | Lys101, Trp229 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| Benzo nih.govmdpi.comthieno[2,3-d]pyrimidines | HIV-1 RT | Not specified | Horseshoe conformation | rhhz.net |

| Pyrazinones | HIV-1 RT | K101 | Hydrogen Bonding | acs.org |

Other Therapeutic Areas:

Beyond antiviral research, derivatives of this compound have been investigated for other therapeutic applications. For example, certain derivatives have been studied as adenosine (B11128) A2a receptor antagonists for potential use in treating Parkinson's disease. google.com Molecular docking studies in this context would aim to understand the interactions with key residues in the A2a receptor binding site.

In the development of furin inhibitors, a 1H-isoindol-3-amine derived from this compound was identified as a suitable P1 group. d-nb.info X-ray crystallography, a technique that provides experimental structural data, confirmed the binding mode of these inhibitors in the furin active site, showing a similar pose to established benzamidine-derived inhibitors. d-nb.info

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of this compound derivatives and evaluating their biological activity, researchers can identify key structural features that contribute to their therapeutic effects.

Antiviral Research (HIV-1 NNRTIs):

The SAR of diarylpyrimidine and related NNRTIs containing the this compound moiety is well-documented. nih.gov

The "Right Wing": The this compound group typically constitutes the "right wing" of the DAPY-type inhibitors. Modifications to the substituents on this benzene (B151609) ring can significantly impact antiviral efficacy and binding affinity.

The "Left Wing": The "left wing" is another aromatic ring system connected to the central pyrimidine core. SAR studies have shown that substituents on this ring also play a critical role in activity. For example, in a series of pyrazinone derivatives, the introduction of a cyano group on the aniline (B41778) ring (the left wing) dramatically increased activity against both wild-type and mutant HIV-1 strains. acs.org

The Central Core: The central pyrimidine ring is a key structural element. Modifications to this core, such as replacing it with a thieno[3,2-d]pyrimidine (B1254671) or a benzo nih.govmdpi.comthieno[2,3-d]pyrimidine, have been explored to improve the drug resistance profile and enhance interactions with the target enzyme. mdpi.comrhhz.net

Linker Modifications: In some derivatives, a linker connects the "right wing" to the central core. SAR studies have shown that the nature and length of this linker can influence antiviral activity. nih.gov

A study on novel diarylpyrimidine derivatives targeting the "NNRTI Adjacent" binding site revealed that the length of the carbon chain in the linker did not proportionally or inversely govern antiviral activity. nih.gov However, specific substitutions on the terminal group of the linker had a significant impact on potency. nih.gov

Interactive Data Table: SAR Highlights of Bioactive this compound Derivatives

| Derivative Series | Structural Modification | Impact on Activity | Target | Reference |

| Diarylpyrimidines | Introduction of a cyano group to the "left wing" | Increased potency against wild-type and mutant HIV-1 | HIV-1 RT | acs.org |

| Diarylpyrimidines | Varied linker chain length | No direct correlation with activity | HIV-1 RT | nih.gov |

| Pyrazinones | Substitution on the aniline ring | 4-cyano substitution showed a dramatic increase in activity | HIV-1 RT | acs.org |